molecular formula C20H24N2O6 B4076657 Oxalic acid;1-[2-(3-phenoxyphenoxy)ethyl]piperazine

Oxalic acid;1-[2-(3-phenoxyphenoxy)ethyl]piperazine

Cat. No.: B4076657
M. Wt: 388.4 g/mol
InChI Key: ZMIDWRPMWMJFBH-UHFFFAOYSA-N
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Description

Oxalic acid;1-[2-(3-phenoxyphenoxy)ethyl]piperazine is a compound that combines oxalic acid, a simple dicarboxylic acid, with 1-[2-(3-phenoxyphenoxy)ethyl]piperazine, a piperazine derivative. Oxalic acid is known for its presence in many plants and vegetables and is used in various industrial applications . The piperazine derivative is often used in pharmaceuticals and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-[2-(3-phenoxyphenoxy)ethyl]piperazine typically involves the reaction of oxalic acid with 1-[2-(3-phenoxyphenoxy)ethyl]piperazine under controlled conditions. The piperazine derivative can be synthesized through nucleophilic displacement of cyclic sulfamidates derived from amino acids . The reaction conditions often include the use of solvents like ethanol or diethyl ether and may require specific temperatures and pH levels to ensure optimal yield .

Industrial Production Methods

Industrial production of oxalic acid involves the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide. The piperazine derivative can be produced on a large scale using similar synthetic routes but with optimized reaction conditions to ensure purity and yield .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-[2-(3-phenoxyphenoxy)ethyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Nitric acid, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, diethyl ether, water

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of oxalic acid typically produces carbon dioxide and water, while reduction of the piperazine derivative can yield various amine compounds .

Scientific Research Applications

Oxalic acid;1-[2-(3-phenoxyphenoxy)ethyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of oxalic acid;1-[2-(3-phenoxyphenoxy)ethyl]piperazine involves its interaction with various molecular targets and pathways. Oxalic acid acts as a reducing agent and can chelate metal ions, affecting enzymatic activities. The piperazine derivative interacts with neurotransmitter receptors and enzymes, influencing cellular signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

oxalic acid;1-[2-(3-phenoxyphenoxy)ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2.C2H2O4/c1-2-5-16(6-3-1)22-18-8-4-7-17(15-18)21-14-13-20-11-9-19-10-12-20;3-1(4)2(5)6/h1-8,15,19H,9-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIDWRPMWMJFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC2=CC(=CC=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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